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1-(3,5-Dichlorobenzyl)azetidine

Catalog No.
S15943768
CAS No.
M.F
C10H11Cl2N
M. Wt
216.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dichlorobenzyl)azetidine

Product Name

1-(3,5-Dichlorobenzyl)azetidine

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]azetidine

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

InChI

InChI=1S/C10H11Cl2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2

InChI Key

DBMRIGBAEURFMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)Cl)Cl

1-(3,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring that is substituted with a 3,5-dichlorobenzyl group. This unique structure imparts significant ring strain, which contributes to its reactivity and stability. The molecular formula of this compound is C10H11Cl2NC_{10}H_{11}Cl_{2}N, and it has a molecular weight of 216.10 g/mol. The compound's IUPAC name is 1-[(3,5-dichlorophenyl)methyl]azetidine, and it is identified by the CAS number 1864114-95-3 .

Due to the strain in the azetidine ring and the presence of the dichlorobenzyl substituent. Key reactions include:

  • Substitution Reactions: The azetidine ring can undergo nucleophilic substitution, particularly at the nitrogen atom.
  • Oxidation and Reduction: The compound can be oxidized to form various functionalized derivatives or reduced to yield different azetidine derivatives.
  • Ring-Opening Reactions: The inherent ring strain allows for ring-opening reactions under strong nucleophilic or acidic conditions .

Common reagents involved in these reactions include alkyl halides for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research into the biological activity of 1-(3,5-Dichlorobenzyl)azetidine indicates potential antimicrobial and anticancer properties. These activities are attributed to its ability to interact with various biological targets, such as enzymes and receptors, thereby modulating their functions. The specific mechanisms of action are still under investigation, but preliminary studies suggest that the compound may affect cellular pathways critical for disease progression.

The synthesis of 1-(3,5-Dichlorobenzyl)azetidine typically involves the following steps:

  • Preparation of Azetidine: Azetidine can be synthesized by cyclizing 1,3-diaminopropane.
  • Alkylation: The prepared azetidine is subsequently alkylated with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial methods may involve optimized synthetic routes that enhance scalability and yield through techniques like continuous flow synthesis or microwave-assisted reactions.

1-(3,5-Dichlorobenzyl)azetidine serves various applications in scientific research:

  • Organic Synthesis: It acts as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic roles in drug development.
  • Biological Research: Explored for its biological activities, including antimicrobial and anticancer effects .

Studies on the interactions of 1-(3,5-Dichlorobenzyl)azetidine with biological systems are crucial for understanding its therapeutic potential. Research has focused on its binding affinity to various receptors and enzymes. Modifications to the azetidine structure may enhance selectivity and potency against specific targets. Ongoing investigations aim to clarify its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with 1-(3,5-Dichlorobenzyl)azetidine:

  • Azetidine: The parent compound without any substituents.
  • 3,5-Dichlorobenzylamine: A simpler analogue lacking the azetidine ring.
  • Aziridine: A three-membered nitrogen-containing ring that exhibits higher strain and different reactivity characteristics.

Uniqueness

The distinct combination of the azetidine ring and the 3,5-dichlorobenzyl group makes 1-(3,5-Dichlorobenzyl)azetidine unique among similar compounds. This structural feature enhances its stability and influences its interaction with biological targets, setting it apart from other azetidine derivatives .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

215.0268547 g/mol

Monoisotopic Mass

215.0268547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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